3-Fold Yield Advantage with Electron-Poor Aryl Bromides vs. 2-Methylthio Analog in Stille Coupling
Under identical Pd(PPh₃)₄-catalyzed Stille coupling conditions (10 mol% Pd, 1.1 equiv LiCl, 1.1 equiv CuCl, THF, 70 °C, 18 h), 2-methoxy-4-(tributylstannyl)pyrimidine (stannane 8) couples with 4-bromobenzotrifluoride to give the corresponding 4-(4-trifluoromethylphenyl)-2-methoxypyrimidine (22c) in 30% isolated yield, whereas the 2-methylthio analog (stannane 7) yields the analogous product (21c) in only 10% isolated yield [1]. This represents a 3-fold (200%) relative yield improvement.
| Evidence Dimension | Isolated yield of Stille coupling product with electron-poor aryl bromide (4-bromobenzotrifluoride) |
|---|---|
| Target Compound Data | 30% isolated yield (product 22c, 2-methoxy-4-(4-trifluoromethylphenyl)pyrimidine) |
| Comparator Or Baseline | 10% isolated yield (product 21c, 2-methylthio-4-(4-trifluoromethylphenyl)pyrimidine) using 2-methylthio-4-(tributylstannyl)pyrimidine (stannane 7) |
| Quantified Difference | 20 percentage points; 3-fold (200%) relative improvement |
| Conditions | Pd(PPh₃)₄ (10 mol%), LiCl (1.1 equiv), CuCl (1.1 equiv), THF, 70 °C, 18 h; isolated yields after chromatographic purification [1] |
Why This Matters
For medicinal chemistry programs targeting electron-deficient biaryl pyrimidine scaffolds (common in kinase inhibitors), this 3-fold yield advantage directly translates to higher throughput, reduced material costs, and fewer re-synthesis cycles.
- [1] Smith, C. L.; Hirschhäuser, C.; Malcolm, G. K.; Nasrallah, D. J.; Gallagher, T. Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. Synlett 2014, 25 (13), 1904–1908. Scheme 4, products 21c and 22c. View Source
